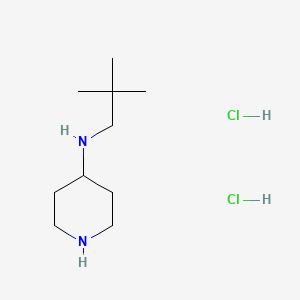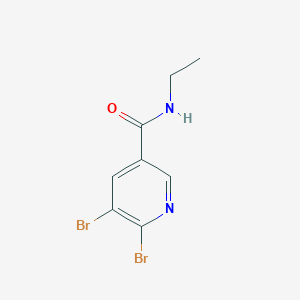![molecular formula C18H19F2NOS B2510831 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide CAS No. 478246-00-3](/img/structure/B2510831.png)
4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides can be modified to produce various derivatives with potential therapeutic applications, such as gastrokinetic agents and anticancer drugs. The presence of fluorine atoms in the benzamide structure can significantly affect the molecule's biological activity and physical properties due to the high electronegativity and small size of fluorine .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the coupling of an amine with a carboxylic acid or its derivatives. In the case of fluorinated benzamides, the introduction of fluorine can be achieved through the use of fluorinated benzoic acids or by direct fluorination of the benzamide precursor. The synthesis may involve standard coupling reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Additionally, microwave-assisted synthesis has been reported for the preparation of related compounds, which can offer advantages in terms of reaction speed and efficiency .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with fluorine substituents, can be characterized by various spectroscopic techniques such as NMR and mass spectrometry. X-ray crystallography can provide detailed information on the molecular conformation and intermolecular interactions. For instance, the crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides have shown that the aromatic rings in these molecules are inclined to one another at specific angles, which may influence their biological activity .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including Fries rearrangement, which is a regioselective process that can be used to introduce additional functional groups into the benzamide structure. This rearrangement can be facilitated by microwave irradiation under catalyst- and solvent-free conditions, as demonstrated in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene ring. The introduction of fluorine atoms can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The presence of sulfur in the form of a sulfanyl group can also affect the compound's reactivity and binding properties .
Relevant Case Studies
Several benzamide derivatives have been evaluated for their biological activities. For example, some compounds have shown potent gastrokinetic activity in animal models, which could be beneficial for treating gastrointestinal motility disorders . Others have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The fluorinated benzamide derivatives, in particular, have been studied for their ability to induce oxidative damage in cancer cells through a reactive oxygen species-mediated mechanism .
科学的研究の応用
Neuroimaging Agents Synthesis : 4-fluorobenzyl analogs are significant in synthesizing neuroimaging agents. For example, the compound 3-amino-4-(2[11C]methylaminomethylphenylsulfanyl)benzonitrile and its fluorobenzyl analog show promising properties for imaging serotonin transporters (Garg et al., 2007).
Medicinal Chemistry Applications : Fluorinated benzyl side chains are utilized in the development of non-fullerene acceptors in organic solar cells, with fluorobenzyl substituted acceptors showing efficiencies upwards of 5.8% (Nazari et al., 2018).
Herbicide Development : The introduction of fluorine atoms into compounds like 2-phenyl-4H-3,1-benzoxazin-4-one leads to significant changes in herbicidal properties, making fluorinated analogs like 'fluorobentranil' more active and selective (Hamprecht et al., 2004).
High-Performance Polymers : Fluorinated benzyl compounds are used in synthesizing high-molecular-weight polyamides with desirable properties like solubility in polar solvents and excellent thermal stability (Hsiao & Chang, 1996).
Anticancer Activity : Some fluorobenzyl-phosphonates containing isoxazole moiety exhibit moderate anticancer activity in vitro, highlighting their potential in cancer research (Song et al., 2005).
Radioligand Synthesis : Fluorine-substituted analogs of compounds like eticlopride are synthesized as potential radioligands for positron emission tomography, useful in medical imaging (Fukumura et al., 1990).
Antimicrobial Agents : Novel compounds with fluorobenzothiazole and sulfonamido thiazole show significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Jagtap et al., 2010).
特性
IUPAC Name |
4-fluoro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NOS/c1-18(2,23-11-13-3-7-15(19)8-4-13)12-21-17(22)14-5-9-16(20)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONLHCWXHXEUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)


![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)
